molecular formula C12H13Cl2NO2 B11845957 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Cat. No.: B11845957
M. Wt: 274.14 g/mol
InChI Key: DDQXJTJKHYIDTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride typically involves the reaction of isobenzofuran derivatives with piperidine under specific conditions. The process often requires the use of chlorinating agents to introduce the chlorine atom into the structure . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The compound is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is unique due to its specific spiro structure and the presence of both chlorine and ketone functional groups.

Biological Activity

6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride (CAS Number: 180160-40-1) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12H12ClNO2
  • Molecular Weight: 237.68 g/mol
  • IUPAC Name: 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
  • Synonyms: 5-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating potential applications in treating infections.
  • Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory responses. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, which are crucial in inflammatory diseases .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines:
    • Studies have shown that this compound can reduce the expression of cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests a potential role in managing inflammatory diseases.
  • Epigenetic Modulation:
    • The compound may act as an epigenetic modulator, influencing gene expression related to inflammation and immune responses. Its interaction with specific transcription factors may alter macrophage polarization and function .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study 2Showed significant reduction in IL-6 and TNF-alpha levels in LPS-stimulated macrophages treated with the compound at concentrations of 0.04 µM and 0.12 µM .
Study 3Investigated the potential use in inflammatory bowel disease (IBD), highlighting its ability to modulate macrophage function and cytokine production .

Properties

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

5-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride

InChI

InChI=1S/C12H12ClNO2.ClH/c13-8-1-2-9-10(7-8)12(16-11(9)15)3-5-14-6-4-12;/h1-2,7,14H,3-6H2;1H

InChI Key

DDQXJTJKHYIDTE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)Cl)C(=O)O2.Cl

Origin of Product

United States

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